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Compound of Interest

Compound Name: Z-D-Phenylalaninol

Cat. No.: B057623 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information
Z-D-Phenylalaninol, with the CAS number 58917-85-4, is a chiral amino alcohol that serves as

a crucial building block in asymmetric synthesis. The "Z" designation refers to the

benzyloxycarbonyl protecting group attached to the nitrogen atom of D-phenylalaninol. This

protection renders the amine nucleophile inert during subsequent reactions, allowing for

selective transformations at other parts of the molecule. Its principal application lies in its use

as a chiral auxiliary, guiding the stereochemical outcome of reactions to produce

enantiomerically pure compounds, which is of paramount importance in the pharmaceutical

industry.

Physicochemical Properties
The key physicochemical properties of Z-D-Phenylalaninol are summarized in the table below,

providing a quick reference for laboratory use.
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Property Value References

CAS Number 58917-85-4 [1][2][3]

Molecular Formula C₁₇H₁₉NO₃ [1][3]

Molecular Weight 285.34 g/mol [2]

Appearance White to off-white powder [2]

Melting Point 92-95 °C [2]

Optical Rotation [α]²²/D +30° (c=1 in chloroform) [2]

Purity ≥97% [2]

Synonyms

(R)-(+)-2-

(Carbobenzyloxyamino)-3-

phenyl-1-propanol, N-

(Carbobenzyloxy)-D-

phenylalaninol, Z-D-Phe-ol

[1][2]

MDL Number MFCD00191193 [2]

PubChem CID 52361 [1]

Storage Store at 2-8°C [1]

Synthesis and Manufacturing
The synthesis of Z-D-Phenylalaninol typically involves two key stages: the preparation of the

parent amino alcohol, D-phenylalaninol, followed by the introduction of the benzyloxycarbonyl

(Z) protecting group.

A common route to D-phenylalaninol starts from the readily available and inexpensive D-

phenylalanine. The carboxylic acid functional group of D-phenylalanine is reduced to an

alcohol. This reduction can be achieved using strong reducing agents like lithium aluminum

hydride (LiAlH₄) or borane (BH₃) complexes.

Once D-phenylalaninol is obtained, the amino group is protected with the benzyloxycarbonyl

group. This is typically achieved by reacting D-phenylalaninol with benzyl chloroformate (Cbz-
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Cl) or a similar reagent in the presence of a base.

Experimental Protocol: Synthesis of D-Phenylalaninol
(Illustrative)
While a specific protocol for the industrial synthesis of Z-D-Phenylalaninol is proprietary, a

representative laboratory-scale synthesis of the unprotected D-phenylalaninol is described in

the literature. One patented method involves the hydrogenation of L(+)-2-amino-1-phenyl-1,3-

propanediol (APPD), a byproduct of chloramphenicol synthesis, in the presence of a strong

volatile acid like trifluoroacetic acid (TFA) and a palladium on carbon (Pd/C) catalyst.

Materials:

L(+)-2-amino-1-phenyl-1,3-propanediol (APPD)

10% Palladium on Carbon (Pd/C)

Trifluoroacetic Acid (TFA)

Hydrogen Gas (H₂)

50% aqueous Sodium Hydroxide (NaOH)

Water

Procedure:

In a suitable pressure reactor, combine 50 g of L(+)-APPD and 1.0 g of 10% Pd/C with 150

ml of TFA.

Pressurize the reactor with hydrogen gas to 35 psi.

Heat the reaction mixture to 55°C and maintain stirring.

After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.

Remove the TFA by evaporation.
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Add 100 ml of water to the residue and remove the catalyst by filtration.

Adjust the pH of the filtrate to approximately 13 by the dropwise addition of 50% aqueous

NaOH.

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield D-phenylalaninol.

Experimental Protocol: N-Protection with
Benzyloxycarbonyl (Z) Group
The following is a general procedure for the N-protection of an amino alcohol like D-

phenylalaninol.

Materials:

D-Phenylalaninol

Benzyl Chloroformate (Cbz-Cl)

A suitable base (e.g., sodium carbonate or triethylamine)

A suitable solvent (e.g., dichloromethane or a biphasic system of water and an organic

solvent)

Procedure:

Dissolve D-phenylalaninol in the chosen solvent system.

Cool the solution in an ice bath.

Slowly add benzyl chloroformate and the base to the stirred solution.

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

Perform an aqueous workup to remove the base and any water-soluble byproducts.
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Dry the organic layer, filter, and remove the solvent under reduced pressure.

The crude Z-D-Phenylalaninol can be purified by recrystallization or column

chromatography.

Applications in Asymmetric Synthesis
The primary utility of Z-D-Phenylalaninol is as a chiral auxiliary in asymmetric synthesis. A

chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate

to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is

removed and can often be recovered.

Z-D-Phenylalaninol can be used to form chiral oxazolidinone derivatives, which are powerful

tools in asymmetric synthesis, particularly in aldol and alkylation reactions.

Logical Workflow for Asymmetric Synthesis using a
Chiral Auxiliary
The general workflow for employing a chiral auxiliary like Z-D-Phenylalaninol is depicted

below.

Prochiral Substrate

Chiral Substrate-Auxiliary Adduct

Attachment

Chiral Auxiliary
(e.g., Z-D-Phenylalaninol derivative)

Diastereomeric Intermediate

Stereoselective Reaction

Reagent

Desired Enantiomer

Cleavage

Recovered Auxiliary

Cleavage
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Click to download full resolution via product page

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies on the biological activity of Z-D-Phenylalaninol
itself. The presence of the bulky benzyloxycarbonyl protecting group on the nitrogen atom

would likely alter its interaction with biological targets compared to the unprotected form.

However, the parent compound, phenylalaninol, has been shown to act as a monoamine

releasing agent, with a preference for norepinephrine over dopamine. This suggests that the

core phenylalaninol structure has the potential to interact with the monoamine transporter

systems.

Proposed Mechanism of Action of Phenylalaninol
(Unprotected)
Phenylalaninol is believed to function as a substrate for monoamine transporters, such as the

norepinephrine transporter (NET) and the dopamine transporter (DAT). By being transported

into the presynaptic neuron, it can disrupt the vesicular storage of monoamines and promote

their reverse transport out of the neuron and into the synaptic cleft. This leads to an increase in

the extracellular concentration of these neurotransmitters.

Norepinephrine and Dopamine Signaling Pathway
The following diagram illustrates the general signaling pathway of norepinephrine and

dopamine, which would be affected by a monoamine releasing agent like phenylalaninol.
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Caption: Simplified diagram of norepinephrine and dopamine synthesis, release, and signaling.
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Experimental Protocols for Application
While a specific, detailed protocol for an asymmetric reaction using Z-D-Phenylalaninol as a

chiral auxiliary is not readily available in the public domain, a general procedure for a related

Evans-type asymmetric aldol reaction is presented below for illustrative purposes. Researchers

should adapt and optimize this protocol for their specific substrates and desired outcomes.

Representative Protocol: Asymmetric Aldol Reaction
using a Chiral Oxazolidinone Auxiliary
This protocol outlines the general steps for an asymmetric aldol reaction, a common application

for chiral auxiliaries derived from amino alcohols like D-phenylalaninol.

Materials:

N-Acyl oxazolidinone (derived from Z-D-Phenylalaninol)

Di-n-butylboron triflate (Bu₂BOTf)

A tertiary amine base (e.g., triethylamine or diisopropylethylamine)

An aldehyde

Anhydrous dichloromethane (DCM) as solvent

Aqueous buffer for quenching (e.g., phosphate buffer)

Methanol and hydrogen peroxide for workup

Procedure:

Enolate Formation:

Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere

(e.g., argon or nitrogen).

Cool the solution to -78 °C.
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Add the tertiary amine base (1.1 eq) dropwise.

Slowly add Bu₂BOTf (1.1 eq) to the stirred solution.

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30

minutes.

Aldol Addition:

Cool the reaction mixture back down to -78 °C.

Add the aldehyde (1.2 eq), either neat or as a solution in DCM, dropwise.

Stir the reaction at -78 °C for 1-2 hours, then warm to 0 °C and stir for another 1-2 hours,

or until the reaction is complete as monitored by TLC.

Workup and Auxiliary Cleavage:

Quench the reaction by adding a phosphate buffer solution.

Add methanol and an aqueous solution of hydrogen peroxide to the mixture and stir

vigorously. This step cleaves the boron from the aldol adduct.

Separate the organic and aqueous layers.

Extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure.

The crude product, containing the chiral auxiliary, can be purified by column

chromatography. The auxiliary can then be cleaved under appropriate conditions (e.g.,

hydrolysis or reduction) to yield the chiral β-hydroxy acid or alcohol.

Safety and Handling
Z-D-Phenylalaninol should be handled in a well-ventilated area, and appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
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Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately

with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS)

provided by the supplier.

Conclusion
Z-D-Phenylalaninol is a valuable and versatile chiral building block for the synthesis of

enantiomerically pure compounds, particularly in the pharmaceutical industry. Its utility as a

chiral auxiliary in asymmetric reactions like aldol additions and alkylations is well-established in

principle. While detailed, publicly available protocols for its specific use are limited, the general

principles of chiral auxiliary-mediated synthesis provide a strong foundation for its application.

Further research into the specific biological activities of N-protected phenylalaninols could

reveal novel therapeutic applications. This guide provides a comprehensive overview of the

core technical information required for researchers and drug development professionals to

effectively utilize Z-D-Phenylalaninol in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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